Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)-
Overview
Description
Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is a nitrophenylpropynyl ether derivative of benzene, characterized by its complex structure and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- typically involves the reaction of 1-methoxy-4-nitrobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or chemical reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Palladium on carbon with hydrogen gas or sodium borohydride in ethanol.
Substitution: Various electrophiles in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s nitro and propynyl groups play crucial roles in its reactivity, influencing the formation of intermediates and the overall reaction pathway .
Comparison with Similar Compounds
- Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)-
- Benzene, 1-methoxy-4-nitro-2-(2-butynyloxy)-
- Benzene, 1-methoxy-4-nitro-2-(2-ethynyloxy)-
Comparison: Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- is unique due to its propynyl group, which imparts distinct reactivity and properties compared to its ethynyl and butynyl analogs. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
1-methoxy-4-nitro-2-prop-2-ynoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h1,4-5,7H,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQXZRFEQHNLDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392560 | |
Record name | Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89228-66-0 | |
Record name | Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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